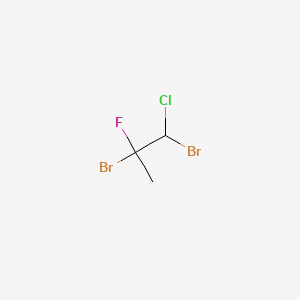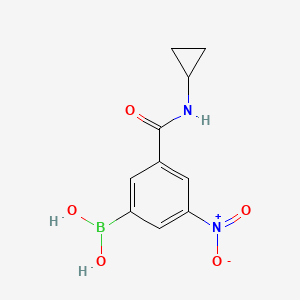
(3-(シクロプロピルカルバモイル)-5-ニトロフェニル)ボロン酸
説明
(3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid is a useful research compound. Its molecular formula is C10H11BN2O5 and its molecular weight is 250.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
センシングアプリケーション
ボロン酸: は、ジオールやフッ化物イオンやシアン化物イオンなどの強いルイス塩基と相互作用する能力で知られています。この相互作用は、均一系アッセイまたは不均一系検出のいずれかになり得る、さまざまなセンシングアプリケーションにおける使用において基本となります。 検出は、センシング材料の界面またはバルクサンプル内で起こり得ます .
生物学的ラベリング
ボロン酸とタンパク質の相互作用により、生物学的ラベリングで使用できます。 このアプリケーションは、細胞機能やタンパク質ダイナミクスに関する洞察を提供し、リアルタイムで生物学的プロセスを追跡および観察するために不可欠です .
タンパク質の操作と修飾
ボロン酸は、タンパク質の操作と修飾を促進します。これは、タンパク質の機能と構造を理解することが不可欠なプロテオミクスなどの研究分野で特に役立ちます。 修飾には、タンパク質発現レベルの変化やアミノ酸残基の化学修飾が含まれます .
治療開発
ジオールとのボロン酸の重要な相互作用は、治療薬の開発にも及びます。 ボロン酸は、特に糖タンパク質や酵素を標的とする疾患の治療において、新しい薬物や治療法を創り出す可能性について検討されてきました .
分離技術
ボロン酸は、その選択的結合特性により、分離技術に使用されています。 このアプリケーションは、さまざまな分析および調製プロセスにおける重要なステップである、タンパク質や核酸などの生体分子の精製において重要です .
制御放出システム
薬物送達の分野では、ボロン酸を使用して制御放出システムを開発してきました。 たとえば、インスリンの制御放出のためのポリマーに組み込まれており、これは糖尿病治療の画期的なものになる可能性があります .
作用機序
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including proteins and enzymes .
Mode of Action
The compound (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid, like other boronic acids, is known to form tetravalent boronate complexes through the coordination of an electron-pair donating moiety of an active site amino acid residue . This interaction can lead to changes in the target’s function.
Biochemical Pathways
Boronic acids are known to participate in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of organoboron compounds with organic halides or triflates using a palladium catalyst .
Pharmacokinetics
It is known that boronic acids and their esters are sensitive to hydrolysis under mild acidic or basic conditions .
Result of Action
The formation of boronate complexes can potentially alter the function of target molecules, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid. For instance, the compound’s stability can be affected by pH, as boronic acids and their esters are sensitive to hydrolysis under mild acidic or basic conditions . Additionally, the efficacy of the compound in Suzuki–Miyaura cross-coupling reactions can be influenced by the presence of a palladium catalyst .
特性
IUPAC Name |
[3-(cyclopropylcarbamoyl)-5-nitrophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O5/c14-10(12-8-1-2-8)6-3-7(11(15)16)5-9(4-6)13(17)18/h3-5,8,15-16H,1-2H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOBGRNHHLTXGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661230 | |
| Record name | [3-(Cyclopropylcarbamoyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-86-4 | |
| Record name | B-[3-[(Cyclopropylamino)carbonyl]-5-nitrophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Cyclopropylcarbamoyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



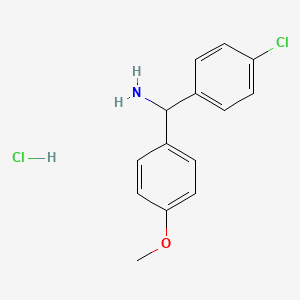

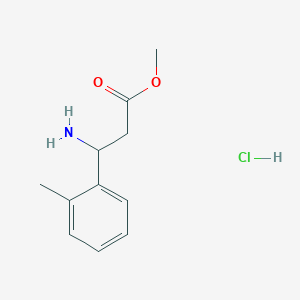
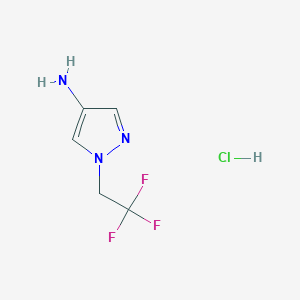
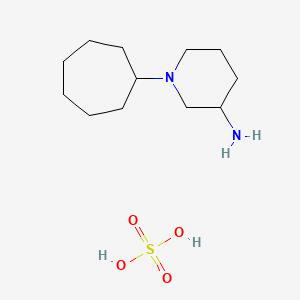
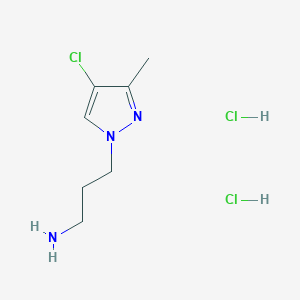
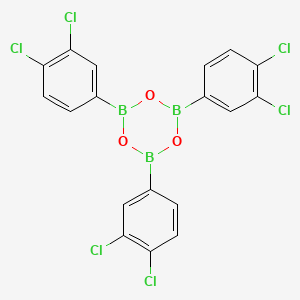
![7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate](/img/structure/B1451366.png)


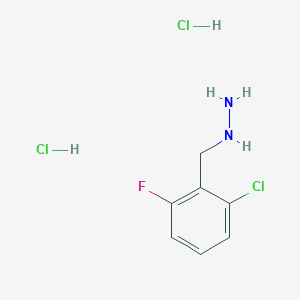
![3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]aminedihydrochloride](/img/structure/B1451371.png)
